

# Omeprazole Sulfone Impurity Profiling in Drug Substance: A Technical Guide

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Compound of Interest					
Compound Name:	Omeprazole sulfone				
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the impurity profiling of **omeprazole sulfone** in the omeprazole drug substance. Omeprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders, can contain **omeprazole sulfone** as a key process-related impurity and degradation product. Meticulous control and monitoring of this impurity are critical to ensure the quality, safety, and efficacy of the final drug product.

# Introduction to Omeprazole and Omeprazole Sulfone

Omeprazole is a substituted benzimidazole that inhibits gastric acid secretion.[1] Its chemical structure features a sulfoxide group, which is a chiral center. **Omeprazole sulfone** is the corresponding sulfone derivative, formed by the oxidation of the sulfoxide moiety in omeprazole.[2][3] This conversion can occur during the synthesis of the omeprazole drug substance through over-oxidation of the sulfide intermediate or as a degradation product under oxidative stress conditions.[1]

#### **Chemical Structures:**

 Omeprazole: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1Hbenzimidazole



Omeprazole Sulfone: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole[4]

## **Regulatory Landscape and Acceptance Criteria**

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for impurities in omeprazole drug substances to ensure their quality and safety. **Omeprazole sulfone** is specifically controlled in these monographs.

In the European Pharmacopoeia, **omeprazole sulfone** is designated as Omeprazole Impurity D. The acceptance criterion for this impurity is a maximum of 0.1%.[5][6] The USP refers to this impurity as Omeprazole Related Compound A. While a specific limit is not explicitly stated in the provided search results, the control of this impurity is managed through the overall limits for related substances and the availability of a USP reference standard for its quantification.[7]

The following table summarizes the pharmacopeial information and acceptance criteria for **omeprazole sulfone**.

Pharmacopeia	Impurity Designation	Acceptance Criterion
European Pharmacopoeia (EP)	Omeprazole Impurity D	≤ 0.1%[5]
United States Pharmacopeia (USP)	Omeprazole Related Compound A	Controlled under limits for total impurities.

## **Formation and Degradation Pathways**

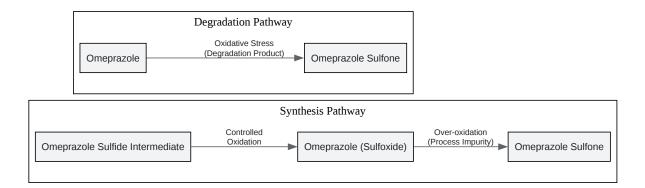
The primary pathway for the formation of **omeprazole sulfone** is the oxidation of the omeprazole molecule. This can be a result of:

Over-oxidation during synthesis: In the manufacturing process of omeprazole, a sulfide
intermediate is oxidized to the desired sulfoxide. If the reaction is not carefully controlled,
further oxidation to the sulfone can occur.[1]



• Degradation: Omeprazole is susceptible to degradation under various stress conditions, particularly oxidative stress.[8]

The following diagram illustrates the formation of **omeprazole sulfone** from the omeprazole sulfide intermediate.



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#### Formation of Omeprazole Sulfone

# Experimental Protocols Analytical Method for Impurity Profiling

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for the quantification of **omeprazole sulfone** and other related impurities in the drug substance.

#### 4.1.1. Chromatographic Conditions

The following table outlines a typical set of HPLC parameters for the analysis of omeprazole and its impurities.[1][9][10]



Parameter	Condition
Column	C18 or C8, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.05 M Monobasic Potassium Phosphate buffer (pH adjusted to 7.2 with 0.1 N NaOH)
Mobile Phase B	Acetonitrile
Gradient Elution	A gradient program with varying proportions of Mobile Phase A and B.
Flow Rate	1.0 - 1.2 mL/min
Column Temperature	25 - 35 °C
Detection Wavelength	280 nm or 285 nm
Injection Volume	20 μL

#### 4.1.2. Preparation of Solutions

- Diluent: A mixture of acetonitrile and a suitable buffer is commonly used.
- Standard Solution: Prepare a solution of USP Omeprazole RS and USP Omeprazole Related Compound A RS (or EP Omeprazole Impurity D CRS) of known concentrations in the diluent.
- Test Solution: Prepare a solution of the omeprazole drug substance to be tested in the diluent at a specified concentration (e.g., 0.2 mg/mL).[1]

#### 4.1.3. System Suitability

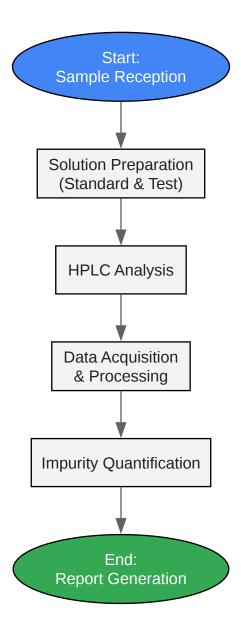
Before sample analysis, the chromatographic system must meet predefined system suitability criteria. This typically includes parameters such as resolution between omeprazole and **omeprazole sulfone** peaks, tailing factor, and precision of replicate injections. The European Pharmacopoeia specifies a minimum resolution of 3.0 between the peaks for impurity D and omeprazole.[5]

#### 4.1.4. Quantification



The amount of **omeprazole sulfone** in the drug substance is calculated by comparing the peak area of **omeprazole sulfone** in the test solution chromatogram with the peak area of the corresponding reference standard in the standard solution chromatogram.

The following diagram illustrates the general workflow for the analytical testing of omeprazole impurities.



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Analytical Workflow for Impurity Profiling

### **Forced Degradation Studies**



Forced degradation studies are essential to understand the degradation pathways of omeprazole and to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[11]

#### 4.2.1. Stress Conditions

The following table outlines typical conditions for forced degradation studies of omeprazole.[8]

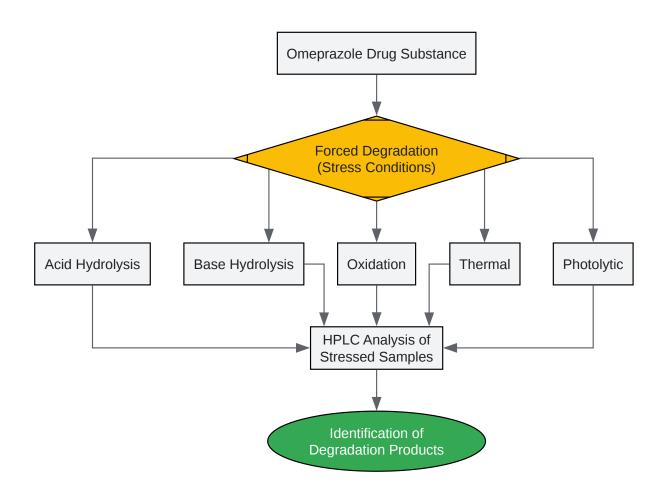
Stress Condition	Typical Protocol	
Acid Hydrolysis	0.1 N HCl at room temperature for a specified duration (e.g., 24 hours).	
Base Hydrolysis	0.1 N NaOH at room temperature for a specified duration (e.g., 24 hours).	
Oxidative Degradation	3-50% Hydrogen Peroxide (H <sub>2</sub> O <sub>2</sub> ) at room temperature for a specified duration.	
Thermal Degradation	Heating the solid drug substance at a high temperature (e.g., 60-105 °C) for a defined period.	
Photolytic Degradation	Exposing the drug substance to UV light (e.g., 254 nm) and visible light for a specified duration.	

#### 4.2.2. Sample Preparation and Analysis

After exposure to the stress conditions, the samples are prepared by dissolving them in a suitable diluent and analyzed using the validated HPLC method. The resulting chromatograms are examined for the formation of degradation products, including **omeprazole sulfone**.

The logical relationship of a typical stability study is depicted in the diagram below.





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Forced Degradation Study Workflow

# **Data Presentation and Interpretation**

All quantitative data from the impurity profiling should be summarized in a clear and structured manner. The following table provides an example of how to present the results for related substances in a batch of omeprazole drug substance.



Impurity Name	Retention Time (min)	Relative Retention Time	Limit (%)	Observed Level (%)
Omeprazole Impurity D (Sulfone)	e.g., 7.2	e.g., 0.8	≤ 0.1	e.g., 0.08
Other Specified Impurities	Varies	Varies	Varies	Report
Unspecified Impurities	Varies	Varies	≤ 0.10	Report
Total Impurities	-	-	≤ 0.5	Calculate

The results from the forced degradation studies should also be tabulated, indicating the percentage of degradation of omeprazole and the percentage of major degradation products formed under each stress condition.

### **Conclusion**

The profiling and control of **omeprazole sulfone** impurity are integral to the quality control of omeprazole drug substance. A thorough understanding of its formation pathways, coupled with the implementation of robust and validated analytical methods, is essential for ensuring that the drug substance meets the stringent requirements of regulatory authorities. This guide provides a foundational framework for researchers and drug development professionals to establish a comprehensive impurity profiling strategy for **omeprazole sulfone**.

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